3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine
Overview
Description
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine is an organic compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-ylmethanol under suitable conditions. One common method is to use a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert any double bonds or carbonyl groups present in the molecule to their corresponding saturated forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The tetrahydro-2H-pyran-4-ylmethoxy group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or N-substituted piperidines, have comparable reactivity and applications.
Uniqueness
3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine is unique due to the combination of the tetrahydro-2H-pyran-4-ylmethoxy group and the piperidine ring
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-11(8-12-5-1)14-9-10-3-6-13-7-4-10/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHMGFPKVLKFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243115 | |
Record name | 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-73-7 | |
Record name | 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933758-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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